molecular formula C14H24O B2543730 1-(1-Adamantyl)-2-methylpropan-2-ol CAS No. 39917-55-0

1-(1-Adamantyl)-2-methylpropan-2-ol

Cat. No. B2543730
CAS RN: 39917-55-0
M. Wt: 208.345
InChI Key: ZEAYOXUXJQXEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of adamantane derivatives is a topic of interest in several of the provided papers. For instance, paper describes the preparation of fluoroalkyl-end-capped cooligomers containing adamantyl segments through the reaction of fluoroalkanoyl peroxide with specific monomers. Similarly, paper outlines the synthesis of a novel adamantane-containing β-amino acid through a multi-step process, starting with the preparation of ethyl adamant-2-ylidenecyanoacetate and subsequent catalytic hydrogenation and hydrolysis steps. These methods demonstrate the versatility in synthesizing adamantane derivatives with various functional groups.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by their rigid, three-dimensional framework, which can influence their physical and chemical properties. Paper provides insight into the molecular structure of 1,3-bis(1-adamantyl)-2-phenylpropan-1,3-diones through single-crystal X-ray diffraction analysis. The study reveals the predominance of the syn-dioxo form in the solid state and the importance of H⋯H and O⋯H contacts in intermolecular interactions. Paper also discusses the crystal and molecular structure of novel adamantyl derivatives of N-aryl substituted 3-hydroxypyridine-4-ones, highlighting the separation of hydrophobic and hydrophilic regions in the crystal packing.

Chemical Reactions Analysis

The chemical reactivity of adamantane derivatives can be influenced by the presence of functional groups and the overall molecular structure. While the papers do not directly address the chemical reactions of 1-(1-Adamantyl)-2-methylpropan-2-ol, they do provide examples of reactions involving similar adamantane-based compounds. For instance, the synthesis of the compounds in paper involves reactions such as Grignard reactions and electrophilic aromatic substitution, which are common in the synthesis of aromatic compounds with adamantyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are closely related to their molecular structure. Paper discusses the formation of nanometer-size-controlled fine particles by fluorinated AMPS-Ad-HAc cooligomers and their dispersibility in various solvents. The study also notes the sensitivity of particle size to solvent changes and the lower critical solution temperature characteristic in organic media. These properties are indicative of the potential applications of adamantane derivatives in creating materials with specific characteristics, such as temperature sensitivity and solubility in organic solvents.

Scientific Research Applications

Neurodegenerative Diseases

A comparative analysis of more than 75 natural and synthetic derivatives of adamantane revealed that some compounds, including amantadine and memantine, are utilized in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. The study highlights the superior pharmacological potential of 1-fluoro- and 1-phosphonic acid adamantane derivatives against these diseases, exceeding the known effects of amantadine and memantine. This underscores a promising direction for future biochemical, pharmacological, and medicinal chemistry research in neurology and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).

Chemistry and Coordination

Investigations into adamantane derivatives have led to the synthesis and characterization of novel compounds with potential applications in materials science. For instance, the formation of paramagnetic planar complexes from adamantane derivatives showcases the influence of substituents on coordination geometry and magnetic properties, highlighting the versatility of these compounds in developing new materials with unique magnetic and structural properties (Brück, Englert, Kuchen, & Peters, 1996).

Molecular Propellants

Adamantane and its derivatives have been evaluated as molecular propellants for ion thrusters, showcasing the necessity to explore alternative propellants to xenon due to resource constraints. This review indicates the complexity of testing and optimizing thruster performance with new propellant candidates but emphasizes the importance of such research in advancing space exploration technologies (Dietz et al., 2019).

Future Directions

Research in adamantane chemistry, particularly those involving double-bonded adamantane derivatives, is promising. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Future research may focus on the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations .

properties

IUPAC Name

1-(1-adamantyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAYOXUXJQXEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC12CC3CC(C1)CC(C3)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)-2-methylpropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.